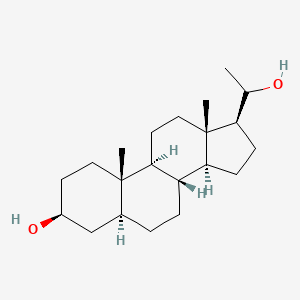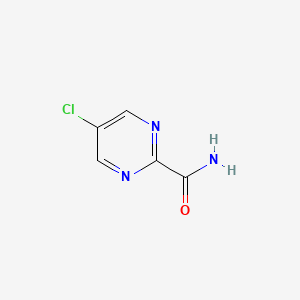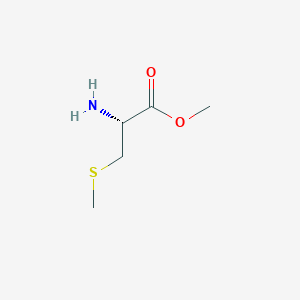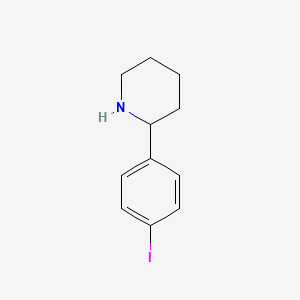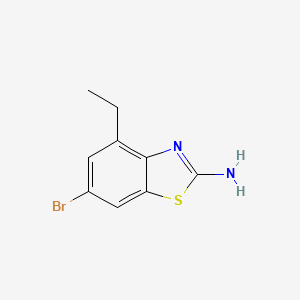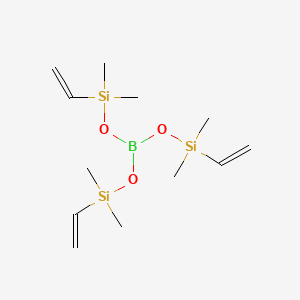
Boron vinyldimethylsiloxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron vinyldimethylsiloxide, also known as tris(vinyldimethylsilyl)borate, is a chemical compound with the molecular formula C12H27BO3Si3 . It is used for research and development purposes .
Synthesis Analysis
Boron-containing compounds, including this compound, have been used as effective catalysts for bespoke siloxane synthesis via modified Piers–Rubinsztajn reactions . This allows for the creation of complex macromolecular architectures with novel functionality through careful selection of reaction components and conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom connected to three vinyldimethylsiloxy groups. The molecular weight of the compound is 314.41 g/mol .Chemical Reactions Analysis
This compound can act as a Lewis acid due to the empty orbital on the boron atom . This allows it to accept electron pairs from Lewis bases, which is being investigated for applications in catalysis, where it could be used to activate molecules and promote chemical reactions .Physical And Chemical Properties Analysis
This compound is a liquid substance . It has a boiling point of 78°C at 15mmHg and a density of 0.872 g/mL . The refractive index at 20°C is 1.4163 .Scientific Research Applications
Crosslinked Polysiloxanes Networks
Boron-containing compounds, including those similar to boron vinyldimethylsiloxide, are used in creating network structures in various research fields and industrial applications. An example is the development of novel elastomers based on borate-hydroxyl complex using hydroxyl-modified polysiloxanes. These products demonstrate excellent thermodynamic stability and varied mechanical properties, useful in applications like elastomers and hydrogels (Shan, Lei, Lin, & Zhang, 2020).
Dynamic Hyaluronic Acid-Based Hydrogels
In biomedical applications, boronic ester dynamic covalent bonds are utilized to create injectable and self-healing hydrogels. These hydrogels, formed under mild conditions, show potential for applications in drug delivery, 3D cell culture, and bioprinting due to their good injectability and self-healing properties (Shi et al., 2020).
Fluorescent Chemosensors
This compound-related boronic acid is used in creating fluorescent chemosensors for detecting various biologically active substances, including carbohydrates, L-dopamine, and various ions. These sensors are crucial in disease diagnosis and treatment (Huang et al., 2012).
Polymerization under Visible Light
Photopolymerization of certain monomers, including those related to this compound, is achieved using boron-dipyrromethene dye and iodonium salt. This technique is significant in creating cross-linked polymer networks with varied thermal properties, applicable in materials science (Telitel et al., 2012).
Boronic Acid Polymers in Biomedicine
Boronic acid-containing polymers are valuable in various biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. These polymers are underutilized despite their unique reactivity and responsive nature, suggesting potential for further exploration in biomedical fields (Cambre & Sumerlin, 2011).
Enhancement of Thermal Transport in Polymer Nanocomposites
Boron nitride, related to this compound, enhances the thermal transport properties of poly(vinyl alcohol) nanocomposites. This enhancement is significant in materials science, particularly in the development of thermally conductive materials (Zhang et al., 2016).
Mechanism of Action
Target of Action
Boron vinyldimethylsiloxide, also known as tris(vinyldimethylsilyl)borate or tris(vinyldimethylsiloxy)boron , is a boron-containing compound (BCC). BCCs have been reported to act on enzymes and transporters of membranes . .
Mode of Action
Boron-containing compounds are known to interact with their targets by establishing bridges with cis diol groups . This interaction can modify the carbohydrate metabolism linked to some pathologies of high global burden, such as diabetes mellitus .
Biochemical Pathways
Boron-containing compounds have been reported to affect the metabolism of living organisms . They have shown effects on the metabolism of calcium, suggesting a role in modulating bone metabolism . Some boron-containing compounds have also shown effects on lipid metabolism . .
Pharmacokinetics
Boron-containing compounds have been explored for their potential in drug discovery and development
Result of Action
Boron-containing compounds have been reported to have effects on the bone and skeletal muscle . They have also been reported to have effects on the metabolism of calcium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that boron toxicity in soil can alter cell wall structure and disrupt cell division and development , which may indirectly affect the action of boron-containing compounds.
properties
IUPAC Name |
tris[ethenyl(dimethyl)silyl] borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3Si3/c1-10-17(4,5)14-13(15-18(6,7)11-2)16-19(8,9)12-3/h10-12H,1-3H2,4-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHGQPXBJLWLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


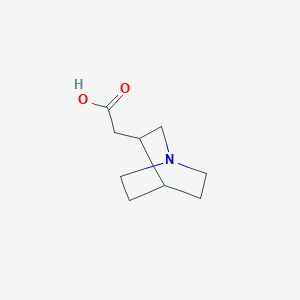
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-YL]acetamide](/img/structure/B3263951.png)


